Cas no 1806322-17-7 (3,5-Dibromo-2,4-difluorobenzyl chloride)

3,5-Dibromo-2,4-difluorobenzyl chloride 化学的及び物理的性質
名前と識別子
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- 3,5-Dibromo-2,4-difluorobenzyl chloride
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- インチ: 1S/C7H3Br2ClF2/c8-4-1-3(2-10)6(11)5(9)7(4)12/h1H,2H2
- InChIKey: ITTQYFQCYQYMLC-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(=CC(CCl)=C1F)Br)F
計算された属性
- せいみつぶんしりょう: 319.82376 g/mol
- どういたいしつりょう: 317.82581 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 320.35
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 0
3,5-Dibromo-2,4-difluorobenzyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013012380-1g |
3,5-Dibromo-2,4-difluorobenzyl chloride |
1806322-17-7 | 97% | 1g |
1,519.80 USD | 2021-06-25 | |
Alichem | A013012380-250mg |
3,5-Dibromo-2,4-difluorobenzyl chloride |
1806322-17-7 | 97% | 250mg |
499.20 USD | 2021-06-25 | |
Alichem | A013012380-500mg |
3,5-Dibromo-2,4-difluorobenzyl chloride |
1806322-17-7 | 97% | 500mg |
847.60 USD | 2021-06-25 |
3,5-Dibromo-2,4-difluorobenzyl chloride 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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2. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
3,5-Dibromo-2,4-difluorobenzyl chlorideに関する追加情報
Comprehensive Overview of 3,5-Dibromo-2,4-difluorobenzyl chloride (CAS No. 1806322-17-7): Properties, Applications, and Industry Insights
3,5-Dibromo-2,4-difluorobenzyl chloride (CAS No. 1806322-17-7) is a halogenated aromatic compound with significant relevance in modern organic synthesis and specialty chemical industries. This benzyl chloride derivative features a unique combination of bromine and fluorine substituents, making it a versatile intermediate for pharmaceuticals, agrochemicals, and advanced material research. Its molecular structure, characterized by dibromo-difluorobenzyl groups, offers distinct reactivity patterns that are increasingly sought after in cross-coupling reactions and functional group transformations.
The growing demand for fluorinated and brominated compounds in drug discovery has positioned 3,5-Dibromo-2,4-difluorobenzyl chloride as a key building block. Researchers particularly value its ability to introduce both halogen atoms and benzyl functionalities in one step—a critical feature for developing kinase inhibitors and antimicrobial agents. Recent studies highlight its utility in Suzuki-Miyaura coupling reactions, where its polyhalogenated benzene ring enables precise control over regioselectivity in pharmaceutical intermediates.
From an industrial perspective, the compound's thermal stability and solubility profile (soluble in common organic solvents like DCM and THF but insoluble in water) make it suitable for scalable processes. Manufacturers are optimizing synthetic routes to improve yields while addressing environmental concerns through green chemistry principles—a trending topic in chemical forums and AI-driven research queries. The compound's crystalline form at room temperature facilitates purification and handling, with typical purity grades exceeding 97% for research applications.
Analytical characterization of CAS 1806322-17-7 typically involves NMR spectroscopy (showing distinct aromatic proton signals between 7.2-7.8 ppm) and mass spectrometry (with expected molecular ion peaks confirming the C7H3Br2ClF2 formula). These analytical data points are frequently searched by quality control specialists and synthetic chemists verifying batch consistency. The compound's storage requirements—recommended under inert gas at 2-8°C—are another common search topic among laboratory managers.
Emerging applications in electronic materials have sparked new interest in this compound. Its halogen-rich structure shows promise as a precursor for organic semiconductors and flame-retardant additives—topics gaining traction in material science publications. Patent analyses reveal a 40% increase in filings referencing dibromo-difluorobenzyl derivatives since 2020, particularly for OLED technologies and liquid crystal displays.
Safety data for 3,5-Dibromo-2,4-difluorobenzyl chloride emphasizes standard personal protective equipment (PPE) protocols—a frequently asked question in workplace safety forums. While not classified as hazardous under standard regulations, its lachrymatory properties warrant handling in fume hoods, with particular attention to moisture-sensitive degradation. These operational considerations are crucial for compliance with evolving REACH regulations and laboratory safety standards.
The global market for halogenated benzyl chlorides is projected to grow at 6.2% CAGR through 2030, with CAS 1806322-17-7 occupying a niche but expanding segment. Supply chain analysts note increasing demand from Asia-Pacific research hubs, particularly for high-purity grades used in battery electrolyte research—another trending application area. Custom synthesis services now frequently include this compound in their catalogs, responding to pharmaceutical developers' needs for tailored halogenation patterns in lead optimization.
From a synthetic chemistry standpoint, the compound's electrophilic benzyl position enables diverse nucleophilic substitutions, while its aryl bromides serve as handles for metal-catalyzed transformations. These dual reactivities make it valuable for constructing complex molecular architectures—a subject of numerous recent webinars and open-access journal articles. Computational chemists are also modeling its electronic effects to predict substitution patterns, addressing common queries about directed ortho-metalation in such systems.
Environmental fate studies indicate that 3,5-Dibromo-2,4-difluorobenzyl chloride undergoes hydrolytic degradation under alkaline conditions—information increasingly requested for environmental impact assessments. This degradation pathway aligns with industry efforts to develop benign-by-design compounds, a hot topic in sustainable chemistry circles. Analytical methods for detecting trace amounts in wastewater are another growing research area, with HPLC-MS/MS emerging as the gold standard.
In academic settings, this compound serves as an excellent case study for multistep synthesis courses, demonstrating principles of aromatic substitution and protecting group strategies. Its inclusion in recent open educational resources reflects broader accessibility trends in chemical education. Laboratory suppliers report rising demand from universities incorporating modern halogenation techniques into their curricula.
Looking ahead, innovation around 1806322-17-7 focuses on developing more efficient bromination methods and exploring its potential in bioconjugation chemistry. These directions respond to frequent researcher inquiries about minimizing byproducts and expanding biological applications. With its balanced reactivity profile and increasing commercial availability, 3,5-Dibromo-2,4-difluorobenzyl chloride remains a compound of significant interdisciplinary interest across chemical research and industrial applications.
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